molecular formula C6H3FN2S B2692478 3-Fluoro-5-isothiocyanatopyridine CAS No. 1698405-37-6

3-Fluoro-5-isothiocyanatopyridine

Cat. No.: B2692478
CAS No.: 1698405-37-6
M. Wt: 154.16
InChI Key: PKVUMZHLPRBXQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluoropyridine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-5-isothiocyanatopyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as proper ventilation and the use of personal protective equipment, are essential to handle the reactive intermediates and by-products safely .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-isothiocyanatopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, thiourea derivatives, and various oxidized or reduced forms of the compound .

Scientific Research Applications

3-Fluoro-5-isothiocyanatopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-isothiocyanatopyridine involves its ability to react with nucleophiles. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins. This reactivity makes it useful in labeling and modifying biomolecules for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-isothiocyanatopyridine is unique due to the presence of both a fluorine atom and an isothiocyanate group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for specific applications in chemical synthesis and biological research .

Properties

IUPAC Name

3-fluoro-5-isothiocyanatopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2S/c7-5-1-6(9-4-10)3-8-2-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVUMZHLPRBXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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